2,6-Di-tert-butylnaphthalene

Description

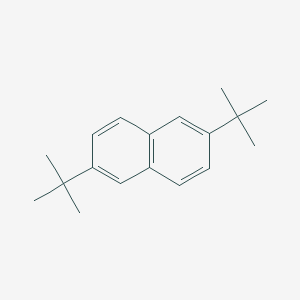

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGXZNWUOXLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192299 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3905-64-4 | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3905-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003905644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-tert-butylnaphthalene

Introduction: The Significance of Steric Hindrance and Symmetry

This compound (2,6-DTBN) is a disubstituted aromatic hydrocarbon characterized by the strategic placement of two bulky tert-butyl groups on the naphthalene core. This specific substitution pattern imparts a high degree of molecular symmetry and significant steric hindrance, which profoundly influences its chemical and physical properties. Unlike other isomers, the 2,6-substitution pattern results in a linear, rod-like molecular shape, a feature that makes it a valuable building block in materials science, particularly as a precursor for high-performance liquid crystal polymers.[1] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 2,6-DTBN for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Spectroscopic Profile

The distinct properties of 2,6-DTBN are quantified by its physical constants and spectroscopic signatures. It is a white, crystalline solid at room temperature.[2]

Core Physical Properties

The key physical and chemical identifiers for 2,6-DTBN are summarized below. These values are critical for its purification, handling, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄ | [2][3] |

| Molecular Weight | 240.38 g/mol | [2][3] |

| CAS Number | 3905-64-4 | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 145-148 °C | [2][3][4] |

| Boiling Point | 335.1 °C at 760 mmHg | [3][4] |

| Density | 0.935 g/cm³ | [3] |

| Flash Point | 165.2 °C | [3][4] |

| Refractive Index | 1.542 | [3][4] |

| XLogP3 | 5.4 | [3] |

Spectroscopic Characterization: The Fingerprint of 2,6-DTBN

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-DTBN, distinguishing it from its various isomers. The symmetry of the 2,6-isomer leads to a simplified NMR spectrum compared to less symmetric isomers.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristically simple due to the molecule's C₂h symmetry. It typically displays a sharp singlet for the 18 protons of the two equivalent tert-butyl groups, and distinct signals in the aromatic region corresponding to the protons on the naphthalene core.[5][6]

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides confirmation of the substitution pattern. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the unique carbons of the naphthalene skeleton. The number of aromatic signals is reduced due to the molecular symmetry, a key feature in distinguishing it from other isomers.[5][6]

-

Mass Spectrometry (MS) : GC-MS analysis shows a prominent molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight of C₁₈H₂₄. A significant fragment is often observed at m/z 225, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for tert-butylated aromatic compounds.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic C-H stretching vibrations for the aromatic rings and the aliphatic tert-butyl groups. Aromatic C=C stretching bands are also present in the 1600-1450 cm⁻¹ region.[5]

Synthesis of this compound: A Study in Shape-Selectivity

The synthesis of 2,6-DTBN is a classic example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of naphthalene.[7] The primary challenge in this synthesis is achieving high regioselectivity for the 2,6-isomer over other possible disubstituted products (e.g., 2,7-DTBN). The kinetic product of naphthalene alkylation is typically the alpha-substituted isomer (1-tert-butylnaphthalene), while the thermodynamically more stable beta-isomer (2-tert-butylnaphthalene) is favored under equilibrating conditions.[7][8]

For disubstitution, achieving the desired 2,6-isomer requires careful catalyst selection. Zeolites, particularly HM and HY zeolites, have proven to be highly effective catalysts for this transformation.[1] Their microporous structure acts as a shape-selective environment, favoring the formation of the linear 2,6-isomer, which can diffuse more readily through the catalyst channels than its bulkier isomers.[1][9]

Caption: General workflow for the shape-selective synthesis of 2,6-DTBN.

Experimental Protocol: Zeolite-Catalyzed Alkylation

This protocol describes a representative lab-scale synthesis of 2,6-DTBN using a shape-selective zeolite catalyst.

-

Catalyst Activation: Activate H-mordenite (HM) zeolite catalyst by heating under vacuum or a flow of inert gas at high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add naphthalene, the activated zeolite catalyst (e.g., 10-20 wt% relative to naphthalene), and an inert solvent such as cyclohexane or decalin.[10]

-

Addition of Alkylating Agent: Heat the mixture to reflux. Slowly add the alkylating agent, typically tert-butanol or isobutylene, to the reaction mixture over a period of 1-2 hours.[10][11] The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, mono-alkylated, and di-alkylated products.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can often be regenerated by washing and recalcination.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid will be a mixture of unreacted naphthalene and various tert-butylated isomers.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol.[4] The desired this compound will crystallize as a white solid, which can be collected by filtration, washed with cold solvent, and dried.

Chemical Reactivity: Reactions of the Naphthalene Core

The chemical reactivity of 2,6-DTBN is dominated by electrophilic aromatic substitution on the electron-rich naphthalene core. The bulky tert-butyl groups, however, exert significant steric and electronic influence. They are activating, ortho-para directing groups, but steric hindrance often prevents substitution at the adjacent positions (1, 3, 5, and 7). Consequently, reactions tend to occur at the remaining available alpha-positions (4 and 8).

A well-documented reaction is the disulfonation of 2,6-DTBN. Treatment with two molar equivalents of chlorosulphonic acid leads to the formation of this compound-4,8-disulphonic acid in high yield.[12][13] This high regioselectivity is driven by the directing effects of the alkyl groups and the inherent preference for sulfonation at the alpha-positions of the naphthalene ring.

Caption: Regioselective disulfonation of this compound.

Interestingly, the same 4,8-disulphonic acid product is formed when the 2,7-di-tert-butylnaphthalene isomer is subjected to the same reaction conditions, indicating that a rearrangement of a tert-butyl group occurs during the process.[12][13] This highlights the thermodynamic preference for the 2,6-disubstituted pattern under strongly acidic conditions.

Applications and Future Outlook

The primary application of 2,6-DTBN stems from its linear, rigid structure, making it an ideal monomer for creating advanced polymers. Oxidation of the tert-butyl groups can lead to 2,6-naphthalenedicarboxylic acid, a key component in the production of high-performance polyesters like polyethylene naphthalate (PEN). PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).

Derivatives such as this compound sulfonic acid and its salts are also utilized as surfactants and in other specialized chemical applications.[14][15][16] As the demand for advanced materials with tailored properties continues to grow, the importance of precisely structured building blocks like 2,6-DTBN is expected to increase, driving further research into more efficient and selective synthetic methodologies.

References

- This compound, 25G - D2369-25G. Lab Pro Inc. [URL: https://www.labproinc.com/2-6-di-tert-butylnaphthalene-25g-d2369-25g.html]

- This compound Formula - 3905-64-4. ECHEMI. [URL: https://www.echemi.com/products/3905-64-4.html]

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20150929065646142.html]

- This compound | C18H24 | CID 77509. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77509]

- Positional Isomerization of Dialkylnaphthalenes: A Comprehensive Interpretation of the Selective Formation of 2,6-DIPN over HM Zeolite. The Journal of Physical Chemistry A - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jp003428t]

- Positional Isomerization of Dialkylnaphthalenes: A Comprehensive Interpretation of the Selective Formation of 2,6-DIPN over HM Zeolite. The Journal of Physical Chemistry A - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp003428t]

- This compound sulfonic acid sodium salt 25417-20-3. Guidechem. [URL: https://www.guidechem.com/products/25417-20-3.html]

- CN109433253B - Catalyst for preparing this compound by shape-selective alkylation of naphthalene and its preparation method and application. Google Patents. [URL: https://patents.google.

- Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2017/iii/40432]

- Positional isomerization of dialkylnaphthalenes: A comprehensive interpretation of the selective formation of 2,6-DIPN over HM zeolite. Repository of the Academy's Library. [URL: http://real.mtak.hu/5397/]

- THE DISULPHONATION OF 2,6- AND 2,7-DI-t-BUTYLNAPHTHALENE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v63-339]

- Friedel-Crafts reaction of naphthalene. Filo. [URL: https://www.filo.cn/chemistry/organic-chemistry/friedel-crafts-reaction/friedel-crafts-reaction-of-naphthalene-iit-jee-neet-12th-jee-main-2025]

- This compound SULFONIC ACID SODIUM SALT | 25417-20-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- NMR study of some mono- and di-tert-butylnaphthalenes. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/0584853981800827]

- THE DISULPHONATION OF 2,6- AND 2,7-DI-t-BUTYLNAPHTHALENE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v63-339]

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [URL: https://www.umsl.

- X-Ray crystal structure for 2,6-di- tert -amylnaphthalene ( 4 ). ResearchGate. [URL: https://www.researchgate.net/figure/X-Ray-crystal-structure-for-2-6-di-tert-amylnaphthalene-4_fig1_262590240]

- Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- This compound SULFONIC ACID SODIUM SALT CAS#: 25417-20-3. ChemWhat. [URL: https://www.chemwhat.com/2-6-di-tert-butylnaphthalene-sulfonic-acid-sodium-salt-cas-25417-20-3/]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Positional isomerization of dialkylnaphthalenes: A comprehensive interpretation of the selective formation of 2,6-DIPN over HM zeolite - Repository of the Academy's Library [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound SULFONIC ACID SODIUM SALT | 25417-20-3 [chemicalbook.com]

- 16. chemwhat.com [chemwhat.com]

2,6-Di-tert-butylnaphthalene physical properties

An In-Depth Technical Guide to the Physical Properties of 2,6-Di-tert-butylnaphthalene

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (2,6-DTBN). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points to offer insights into the experimental determination of these properties, the rationale behind the methodologies, and the practical implications for laboratory work. We delve into the molecular, spectroscopic, thermal, and solubility characteristics of 2,6-DTBN, supported by standardized protocols and authoritative references.

Introduction: Understanding this compound

This compound is a disubstituted aromatic hydrocarbon. Its structure consists of a naphthalene core with two sterically hindering tert-butyl groups at the 2 and 6 positions. This substitution pattern imparts specific properties of symmetry, thermal stability, and solubility that make it a compound of interest in materials science, organic synthesis, and as a structural motif in pharmaceutical research. The bulky tert-butyl groups can influence molecular packing in the solid state and modulate the electronic properties of the naphthalene ring system. A thorough understanding of its physical properties is the foundational prerequisite for its effective application.

Molecular and Spectroscopic Profile

The definitive identity of a chemical compound is established through a combination of its molecular formula and its unique spectroscopic fingerprint. These parameters are crucial for quality control, reaction monitoring, and structural confirmation.

Core Molecular Identifiers

A summary of the fundamental molecular properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2,6-bis(1,1-dimethylethyl)naphthalene | [1] |

| Synonyms | 2,6-DTBN, Naphthalene, 2,6-di-tert-butyl- | [1][2] |

| CAS Number | 3905-64-4 | [2][3] |

| Molecular Formula | C₁₈H₂₄ | [2][3] |

| Molecular Weight | 240.39 g/mol | [3] |

| Appearance | White solid | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like 2,6-DTBN, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal techniques employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple. ¹H NMR will show a singlet for the 18 equivalent protons of the two tert-butyl groups and distinct signals for the aromatic protons. ¹³C NMR provides information on the different carbon environments.[4] A study combining solid-state NMR and crystallography has revealed the existence of different polymorphs, highlighting how molecular packing can create crystallographically independent environments even in a symmetric molecule.[5]

-

Infrared (IR) Spectroscopy : The FTIR spectrum is used to identify functional groups. For 2,6-DTBN, the spectrum is characterized by C-H stretching vibrations from the aromatic rings and the aliphatic tert-butyl groups, as well as characteristic aromatic C=C stretching bands.[1]

-

Mass Spectrometry (MS) : In a typical GC-MS analysis, 2,6-DTBN will show a molecular ion (M⁺) peak at m/z 240, corresponding to its monoisotopic mass.[1] A prominent fragment is often observed at m/z 225, corresponding to the loss of a methyl group ([M-15]⁺).[1]

The following diagram outlines a typical workflow for the comprehensive identification and purity assessment of a 2,6-DTBN sample.

Caption: Workflow for Spectroscopic Identification.

Thermophysical Properties

The thermal behavior of a compound dictates its handling, storage, and reaction conditions. For 2,6-DTBN, the key thermophysical properties are its melting and boiling points.

| Property | Value | Source(s) |

| Melting Point | 145-148 °C | [3][6] |

| Boiling Point | 335.1 °C (at 760 mmHg) | [2][6] |

| Density | 0.935 g/cm³ | [2][6] |

| Flash Point | 165.2 °C | [2][6] |

Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid.[7] The method measures the difference in heat flow between a sample and a reference as a function of temperature.

Rationale: Unlike simple capillary melting point apparatus, DSC provides quantitative thermodynamic data. The choice of a controlled heating rate (e.g., 10 °C/min) ensures thermal equilibrium and produces a sharp, well-defined endotherm, from which the onset temperature is taken as the melting point for pure organic compounds.[8] A heat-cool-heat cycle is often employed to erase the sample's prior thermal history, ensuring data comparability.[8]

Caption: Experimental Workflow for DSC Analysis.

Solubility Characteristics

The solubility of 2,6-DTBN is governed by the "like dissolves like" principle. As a large, nonpolar aromatic hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a systematic method to classify the solubility of 2,6-DTBN in a range of common laboratory solvents.

Rationale: Testing solubility in a spectrum of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol, water) provides a practical profile for selecting appropriate solvents for reactions, purification, and analysis.[2][10] A standard ratio of solute to solvent (e.g., 10 mg in 1 mL) is used for consistent qualitative assessment.

Caption: Protocol for Solubility Assessment.

Safety and Handling

There is conflicting information in public databases regarding the hazards of this compound.

-

The ECHA C&L Inventory reports aggregated data classifying the compound as H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long lasting effects) .[1]

-

Conversely, at least one major supplier's Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture".[10]

Expert Recommendation: This discrepancy underscores a critical principle of laboratory safety: always consult the specific SDS provided by the vendor from whom the material was purchased. Do not rely solely on aggregated database information. Given the potential for acute oral toxicity and significant aquatic toxicity, it is prudent to handle this compound with standard chemical hygiene practices. This includes wearing appropriate personal protective equipment (gloves, safety glasses), avoiding dust generation, and preventing release into the environment.[1][10]

Conclusion

This compound is a well-defined crystalline solid with a melting point in the range of 145-148 °C. Its identity is readily confirmed by standard spectroscopic techniques, which reveal a simple signature consistent with its symmetric structure. Its thermophysical properties suggest good thermal stability, while its large, nonpolar structure dictates its solubility primarily in nonpolar organic solvents. Researchers should exercise caution and adhere to the vendor-specific SDS for handling, particularly noting the potential for aquatic toxicity. The protocols and data presented in this guide provide a robust framework for the safe and effective use of this compound in a research and development setting.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sule, S. V., & Umerska, A. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Dybowski, C., Hepp, M. A., & Blümich, B. (2001). Superlattices, polymorphs, and solid state NMR spin-lattice relaxation measurements of 2,6-di-t-butylnaphthalene. Chemical Communications, (13), 1164-1165. Retrieved from [Link]

-

Junk, G. A., & Svec, H. J. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry, 44(2), 405-408. Retrieved from [Link]

-

Netzsch-Gerätebau GmbH. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry. Retrieved from [Link]

-

University of Ulm. (n.d.). Differential Scanning Calorimetry – Instruction Notes. Retrieved from [Link]

-

Kulkarni, B. S., Kulkarni, G. H., & Mitra, R. B. (1979). NMR study of some mono- and di-tert-butylnaphthalenes. Journal of Magnetic Resonance, 34(1), 173-177. Retrieved from [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Gryzinski, T., & Cysewski, P. (2021). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc, 2021(5), 1-12. Retrieved from [Link]

Sources

- 1. This compound | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. Superlattices, polymorphs and solid-state NMR spin–lattice relaxation () measurements of 2,6-di--butylnaphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. repository.brynmawr.edu [repository.brynmawr.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s4science.at [s4science.at]

- 9. arkat-usa.org [arkat-usa.org]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to 2,6-Di-tert-butylnaphthalene (CAS: 3905-64-4)

Introduction

2,6-Di-tert-butylnaphthalene is a sterically hindered aromatic hydrocarbon characterized by a naphthalene core substituted with two bulky tert-butyl groups at the 2 and 6 positions. This specific substitution pattern imparts unique physical and chemical properties, making it a molecule of significant interest in various fields of chemical synthesis and materials science. Its robust structure and the steric shielding provided by the tert-butyl groups govern its reactivity and applications, particularly in the synthesis of advanced polymers and as a bulky ligand in catalysis. This guide provides a comprehensive overview of its synthesis, properties, and key applications for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 3905-64-4 | [1][2] |

| Molecular Formula | C₁₈H₂₄ | [1][2] |

| Molecular Weight | 240.39 g/mol | [1][2] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 145-148 °C | [2][3] |

| Boiling Point | 335.1 °C at 760 mmHg | [3] |

| Density | 0.935 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents like cyclohexane. | [4] |

| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |

| GHS Precautionary Statements | P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

Synthesis of this compound: A Focus on Shape-Selective Alkylation

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of naphthalene. A significant challenge in this synthesis is achieving high regioselectivity for the 2,6-isomer over other possible isomers (e.g., 2,7-di-tert-butylnaphthalene). The use of shape-selective catalysts, particularly zeolites, has proven to be a highly effective strategy to overcome this challenge.[4][5]

Mechanism of Shape-Selective Alkylation

Zeolites, such as H-Mordenite, possess a microporous structure with well-defined channels and cavities.[6][7] This unique architecture allows for the selective formation of the linear 2,6-isomer, which can diffuse out of the zeolite pores more readily than the bulkier isomers. The reaction proceeds via the formation of a tert-butyl carbocation from an alkylating agent like tert-butanol or isobutylene in the presence of the acidic zeolite catalyst. The naphthalene molecule then undergoes electrophilic aromatic substitution within the zeolite channels. The spatial constraints of the catalyst's pores favor the formation of the sterically less demanding 2,6-disubstituted product.[4][5]

Detailed Experimental Protocol: Synthesis using H-Mordenite

This protocol is a representative procedure based on literature reports for the regioselective synthesis of this compound.[4]

-

Catalyst Preparation:

-

If necessary, the H-Mordenite zeolite catalyst is calcined to remove any adsorbed water and organic impurities. This is typically done by heating the zeolite in a furnace under a flow of dry air or nitrogen at a temperature of 500-550°C for several hours.

-

-

Reaction Setup:

-

A high-pressure autoclave or a similar reaction vessel equipped with a magnetic stirrer, a heating mantle, and a temperature controller is charged with naphthalene, H-Mordenite catalyst, and the solvent (e.g., cyclohexane).

-

A typical molar ratio of naphthalene to tert-butanol is in the range of 1:2 to 1:5. The amount of catalyst is typically 10-20% by weight relative to naphthalene.

-

-

Alkylation Reaction:

-

The alkylating agent, tert-butanol, is added to the reaction mixture.

-

The reactor is sealed and heated to the desired reaction temperature, typically between 150°C and 200°C.

-

The reaction mixture is stirred vigorously for a specified period, which can range from a few hours to over 24 hours, depending on the desired conversion and selectivity.

-

-

Work-up and Purification:

-

After the reaction is complete, the reactor is cooled to room temperature.

-

The solid catalyst is separated from the reaction mixture by filtration. The catalyst can often be regenerated by washing with a solvent and subsequent calcination.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product, a mixture of dialkylated naphthalenes, is then purified. Due to the high selectivity of the H-Mordenite catalyst, the crude product is significantly enriched in the 2,6-isomer.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as a white crystalline solid.[3]

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 2,6-disubstituted naphthalene core leads to a relatively simple NMR spectrum.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~1.40 (s, 18H) | -C(CH₃)₃ |

| ~7.35 (dd, 2H) | H-3, H-7 |

| ~7.65 (d, 2H) | H-4, H-8 |

| ~7.75 (s, 2H) | H-1, H-5 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and the specific instrument used. The assignments are based on general principles of NMR spectroscopy and data from related compounds.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern dominated by the loss of a methyl group.

-

Molecular Ion (M⁺˙): The molecular ion peak is observed at m/z = 240, corresponding to the molecular weight of the compound.

-

Base Peak: The most abundant fragment ion is typically observed at m/z = 225, resulting from the loss of a methyl radical (•CH₃) from one of the tert-butyl groups to form a stable tertiary benzylic-type carbocation.[9][10]

-

Other Fragments: Further fragmentation can lead to the loss of isobutene (C₄H₈) from the [M-CH₃]⁺ ion.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical science.

Precursor for Advanced Polymers and Liquid Crystals

2,6-Dialkylnaphthalenes are important precursors for the synthesis of high-performance polymers, such as polyethylene naphthalate (PEN).[6][7] While 2,6-dimethylnaphthalene is more commonly used for PEN production, the principles of shape-selective synthesis developed for this compound are highly relevant. The linear and rigid structure of the 2,6-disubstituted naphthalene core can be incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and gas barrier properties. Furthermore, the rigid, rod-like shape of 2,6-disubstituted naphthalenes makes them suitable moieties for the design of liquid crystals.[11][12]

Sterically Hindered Ligands and Molecular Scaffolds

The bulky tert-butyl groups in this compound exert significant steric hindrance.[13][14] This property can be exploited in the design of bulky ligands for organometallic catalysis.[15][16] By coordinating a metal center to the naphthalene ring or to a functional group attached to it, the tert-butyl groups can create a sterically crowded environment around the metal. This can influence the selectivity of catalytic reactions by directing the approach of substrates and preventing unwanted side reactions.

Potential in Drug Development

While not a drug itself, the this compound scaffold can be considered in medicinal chemistry for several reasons:

-

Metabolic Shielding: The tert-butyl groups can act as "metabolic shields," protecting adjacent functional groups from enzymatic degradation in the body. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[13]

-

Lipophilicity Modulation: The two tert-butyl groups significantly increase the lipophilicity of the naphthalene core, which can be a crucial parameter for a drug's ability to cross cell membranes.

It is worth noting that while this compound itself is a useful starting material, its derivatives are often the active components. For instance, related dialkylnaphthalene sulfonates have been investigated for their biological activities.[3]

Conclusion

This compound is a molecule whose value lies in its unique combination of a rigid aromatic core and substantial steric bulk. The development of shape-selective synthesis methods, particularly using zeolite catalysts, has made this compound more accessible for research and potential industrial applications. Its role as a precursor for advanced materials and its potential in the design of specialized ligands and as a scaffold in medicinal chemistry underscore its importance. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support the endeavors of researchers and scientists in their respective fields.

References

- Tian, Z., Wang, W., Zhang, X., & Song, R. (1998). Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite. Chemical Journal of Chinese Universities, 19(S1), 44.

- Smith, K., & Roberts, S. D. (2000). Highly regioselective di-tert amylation of naphthalene over reusable H-mordenite zeolite.

- Supporting Information for various chemical syntheses. (n.d.).

- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (2025). BenchChem.

- The tert-butyl group in chemistry and biology. (2025).

- Synthesis of 2,6-dimethylnaphthalene over SAPO-11, SAPO-5 and mordenite molecular sieves. (n.d.). SciELO.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. (2021). RSC Publishing.

- Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. (2025).

- Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. (1997). Semantic Scholar.

- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv.

- Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. (2017). PMC - NIH.

- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

- X-Ray crystal structure for 2,6-di- tert -amylnaphthalene ( 4 ). (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. (2025).

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021).

- Interpretation of mass spectra. (n.d.).

- tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY c

- This compound (C18H24). (n.d.). PubChemLite.

- This compound Formula. (n.d.). ECHEMI.

- 2,6-Di-tert-butylanthracene. (n.d.). PubChem.

- Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2025).

- 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. (2021). PubMed.

- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).

- A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. (2025).

- Photophysical properties of diethylhexyl 2,6-naphthalate (Corapan TQ), a photostabilizer for sunscreens. (n.d.). RSC Publishing.

- SuperQuat chiral auxiliaries: design, synthesis, and utility. (n.d.). RSC Publishing.

- Synthesis of 2,6-dimethylnaphthalene over SAPO-11, SAPO-5 and mordenite molecular sieves. (2025).

- Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. (n.d.). NIH.

- This compound, 25G. (n.d.). Lab Pro Inc.

- Highly selective synthesis of 2,6-dimethylnaphthalene over alkaline treated ZSM-12 zeolite. (2025).

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.

- Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021). PMC.

- Combining Ligand Deuteration with Ligand Bulkiness in Non‐Heme Iron Oxidation Catalysis: Enhancing Catalyst Lifetime and Site‐Selectivity. (n.d.).

- A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butylamine: EI vs. CI. (2025). Benchchem.

- Perhydroazulene-based liquid-crystalline materials with smectic phases. (n.d.). PubMed Central.

- Iron Precatalysts with Bulky Tri(tert-butyl)cyclopentadienyl Ligands for the Dehydrocoupling of Dimethylamine-Borane. (2018). PubMed.

- Organic-Free Synthesis of Finned Mordenite Zeolite. (n.d.). MDPI.

- Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers. (2025). PubMed Central.

Sources

- 1. This compound | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of 2,6-Diisopropylnaphthalene(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]

- 7. scielo.br [scielo.br]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theoretical Insights into Twist–Bend Nematic Liquid Crystals: Infrared Spectra Analysis of Naphthalene-Based Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iron Precatalysts with Bulky Tri(tert-butyl)cyclopentadienyl Ligands for the Dehydrocoupling of Dimethylamine-Borane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 2,6-Di-tert-butylnaphthalene: A Technical Guide

Introduction

2,6-Di-tert-butylnaphthalene (2,6-DTBN) is a disubstituted aromatic hydrocarbon of significant interest in materials science and organic synthesis. Its rigid naphthalene core, functionalized with bulky tert-butyl groups, imparts unique properties that make it a valuable precursor for high-performance polymers and a subject of study in supramolecular chemistry. This technical guide provides an in-depth analysis of the molecular structure of 2,6-DTBN, supported by spectroscopic data, crystallographic insights, and established synthetic protocols. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's core characteristics.

Molecular Architecture and Steric Considerations

The fundamental structure of 2,6-DTBN consists of a naphthalene bicyclic aromatic system where the hydrogen atoms at positions 2 and 6 are substituted by tert-butyl groups. The IUPAC name for this compound is this compound. The molecular formula is C₁₈H₂₄, and it has a molecular weight of approximately 240.4 g/mol .

The defining feature of 2,6-DTBN's architecture is the steric hindrance imposed by the two tert-butyl groups. These bulky substituents significantly influence the molecule's conformation and reactivity. The tert-butyl groups, with their tetrahedral carbon center and three methyl groups, create a sterically crowded environment around the naphthalene core. This steric bulk restricts the rotation of the tert-butyl groups and can influence the planarity of the naphthalene ring system. In electrophilic aromatic substitution reactions, the tert-butyl group is an ortho, para-director; however, its substantial size sterically hinders the ortho positions, leading to a strong preference for substitution at other positions.

The presence of these bulky groups at the 2 and 6 positions results in a more linear and rigid molecular shape, which is a key factor in its application as a monomer for liquid crystal polymers.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The molecular structure of 2,6-DTBN is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 2,6-DTBN is relatively simple due to the molecule's symmetry. It typically shows a singlet for the 18 protons of the two equivalent tert-butyl groups and distinct signals for the aromatic protons.

-

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides evidence for the different carbon environments in the molecule. The signals for the quaternary and methyl carbons of the tert-butyl groups are readily identifiable, as are the signals for the aromatic carbons. The study of ¹³C NMR spectra of various di-tert-butylnaphthalenes has been shown to be a valuable tool for distinguishing between closely related isomers.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) | Chemical Shift (δ) |

| Aromatic Protons | Aromatic Carbons |

| tert-Butyl Protons | tert-Butyl Quaternary Carbon |

| tert-Butyl Methyl Carbons |

Note: Specific chemical shifts can vary depending on the solvent and the NMR instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-DTBN displays characteristic absorption bands that confirm the presence of its functional groups. Key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl groups, as well as C=C stretching vibrations characteristic of the naphthalene core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,6-DTBN. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (approximately 240). A prominent fragmentation pathway involves the loss of a methyl radical (CH₃•) from one of the tert-butyl groups, resulting in a stable benzylic carbocation. The mass spectrometric fragmentation of di-tert-butylnaphthalenes has been studied in detail, revealing interesting dependencies on the relative orientation of the substituents.

Crystalline Structure and Polymorphism

Solid-state studies of 2,6-DTBN have revealed the existence of at least two polymorphs. These polymorphs are different crystalline forms of the same compound that exhibit distinct physical properties. The characterization of these polymorphs has been achieved through a combination of X-ray crystallography and solid-state NMR. One of the polymorphs has been found to have a superlattice structure, with a large number of crystallographically independent molecules in the asymmetric unit. This complexity in the solid state highlights the influence of the bulky tert-butyl groups on the packing of the molecules in the crystal lattice.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of naphthalene.

Synthetic Protocol: Shape-Selective Alkylation

A common method involves the reaction of naphthalene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a catalyst. The choice of catalyst is crucial for achieving high selectivity for the 2,6-isomer. Zeolites, such as H-mordenite, have been shown to be effective shape-selective catalysts for this reaction, favoring the formation of the linear this compound over other isomers.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Catalyst Preparation: A cerium-modified HY zeolite catalyst can be prepared to enhance selectivity.

-

Reaction Setup: A mixture of naphthalene, tertiary butanol (as the alkylating agent), and the zeolite catalyst is prepared in a suitable solvent.

-

Alkylation: The reaction is carried out in the liquid phase under controlled temperature and pressure.

-

Product Isolation: After the reaction, the catalyst is filtered off.

-

Purification: The product mixture is then purified, often by crystallization, to isolate the desired this compound isomer. The high selectivity of certain catalysts can simplify this purification step.

Applications in Materials Science

The linear and rigid structure of this compound makes it a valuable monomer for the synthesis of high-performance polymers, particularly polyethylene naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET). The precursor to the monomer used for PEN is 2,6-naphthalene dicarboxylic acid, which can be synthesized from 2,6-dialkylnaphthalenes like 2,6-dimethylnaphthalene. While not a direct precursor, the study of the synthesis and properties of 2,6-DTBN contributes to the broader understanding of 2,6-disubstituted naphthalenes relevant to the production of advanced materials.

Conclusion

The molecular structure of this compound is characterized by a planar naphthalene core flanked by two sterically demanding tert-butyl groups. This unique architecture governs its spectroscopic properties, crystalline packing, and reactivity. A thorough understanding of its structure, as elucidated by NMR, IR, and mass spectrometry, is essential for its application in the synthesis of advanced materials and for further exploration in supramolecular chemistry. The ability to selectively synthesize the 2,6-isomer through shape-selective catalysis underscores the importance of controlling molecular architecture for desired material properties.

References

-

PubChem. This compound | C18H24 | CID 77509. [Link]

-

Royal Society of Chemistry. Superlattices, polymorphs and solid-state NMR spin–lattice relaxation (T1) measurements of 2,6-di-t-butylnaphthalene. Chemical Communications. [Link]

-

CORE. Superlattices, polymorphs, and solid state NMR spin-lattice relaxation measurements of 2,6-di-t-butylnaphthalene. [Link]

- Google Patents.

-

ScienceDirect. NMR study of some mono- and di-tert-butylnaphthalenes. [Link]

-

ResearchGate. Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. [Link]

- Filo. Consider

A Technical Guide to 2,6-Di-tert-butylnaphthalene: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,6-Di-tert-butylnaphthalene (2,6-DTBN), a sterically hindered polycyclic aromatic hydrocarbon. We detail its structural identification, physicochemical properties, a robust laboratory-scale synthesis protocol via Friedel-Crafts alkylation, and methods for its spectroscopic characterization. Furthermore, this document explores the compound's applications, particularly as a precursor in materials science and as a structural motif in medicinal chemistry. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a detailed understanding and practical methodologies related to this versatile molecule.

Introduction and IUPAC Nomenclature

This compound is a disubstituted naphthalene molecule in which tert-butyl groups are attached to the 2 and 6 positions of the naphthalene ring system. Its formal IUPAC name is This compound [1]. The presence of bulky tert-butyl groups imparts significant steric hindrance and unique electronic properties to the naphthalene core, making it a valuable building block in several advanced applications.

The naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[2]. The substitution pattern and the nature of the substituents, such as the tert-butyl groups in 2,6-DTBN, are critical for modulating these biological activities and for creating novel materials. For instance, dialkylnaphthalenes are key precursors for polymers like polyethylene naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to conventional polyesters[3].

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,6-DTBN is essential for its synthesis, purification, and application. The compound is a crystalline solid at room temperature with a distinct melting point and is soluble in many common organic solvents.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₈H₂₄ | [1] |

| Molecular Weight | 240.4 g/mol | [1] |

| CAS Number | 3905-64-4 | [1] |

| Melting Point | 145-148 °C | [4][5] |

| Boiling Point | 335.1 °C at 760 mmHg | [5] |

| Density | 0.935 g/cm³ | [5] |

| Appearance | Crystalline Solid | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized 2,6-DTBN. Key spectral features are summarized below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm) and aromatic protons on the naphthalene core (multiplets, ~7.3-7.8 ppm). The symmetry of the 2,6-substitution pattern simplifies the aromatic region compared to asymmetrically substituted naphthalenes. |

| ¹³C NMR | Resonances for the quaternary carbons and methyl carbons of the tert-butyl groups, as well as distinct signals for the substituted and unsubstituted aromatic carbons of the naphthalene ring[1][6]. |

| Mass Spec (GC-MS) | A molecular ion peak (M⁺) at m/z = 240, corresponding to the molecular weight of the compound[1]. |

| FTIR | Characteristic C-H stretching vibrations for aromatic and aliphatic (tert-butyl) groups, and C=C stretching vibrations for the aromatic ring. |

Synthesis and Characterization Workflow

The most common laboratory synthesis of 2,6-DTBN is achieved through the Friedel-Crafts alkylation of naphthalene. This electrophilic aromatic substitution reaction utilizes an alkylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst. The choice of catalyst and reaction conditions is critical to favor the formation of the thermodynamically stable 2,6-isomer over other possible isomers.

Rationale for Method Selection

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. For synthesizing 2,6-DTBN, shape-selective catalysts like certain zeolites (e.g., HEMT molecular sieves) can be employed to enhance the yield of the desired linear 2,6-isomer over the bulkier 2,7-isomer and others[7]. This selectivity arises from the catalyst's pore structure, which sterically favors the transition state leading to the 2,6-product. For a standard laboratory preparation, a common approach involves using a Lewis acid like aluminum chloride with tert-butyl chloride.

Detailed Experimental Protocol: Synthesis of 2,6-DTBN

Materials:

-

Naphthalene (1.0 eq)

-

tert-Butyl chloride (2.5 eq)

-

Anhydrous aluminum chloride (AlCl₃) (0.2 eq)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with naphthalene and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: The flask is cooled in an ice bath (0 °C). Anhydrous AlCl₃ is added portion-wise to the stirred suspension.

-

Causality Insight: The Lewis acid (AlCl₃) polarizes the C-Cl bond of tert-butyl chloride, generating a tert-butyl carbocation electrophile, which is necessary for the aromatic substitution. Cooling is essential to control the reaction rate and minimize side reactions.

-

-

Alkylation: tert-Butyl chloride is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Quench: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and 1M HCl.

-

Causality Insight: The addition of acid and water deactivates the AlCl₃ catalyst and protonates any remaining reactants or byproducts, facilitating their removal during the workup.

-

-

Workup & Extraction: The organic layer is separated. The aqueous layer is extracted twice with the reaction solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Trustworthiness: This washing sequence ensures the removal of the catalyst, unreacted acid, and any basic impurities, which is a self-validating step for ensuring the purity of the crude product.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from hot methanol to yield pure this compound as white crystals. The formation of needle-like crystals of the 2,7-isomer may also occur[5].

Visualization of Synthesis & Validation Workflow

The following diagram illustrates the logical flow from starting materials to a validated final product.

Caption: Workflow for the synthesis and validation of 2,6-DTBN.

Applications in Research and Drug Development

The unique structure of 2,6-DTBN makes it a valuable compound in several areas of research.

Materials Science

Derivatives of 2,6-dialkylnaphthalenes are critical monomers for high-performance polymers. Specifically, 2,6-naphthalene dicarboxylic acid (2,6-NDCA), which can be synthesized from 2,6-DTBN or more commonly 2,6-dimethylnaphthalene, is a precursor to polyethylene naphthalate (PEN)[3]. PEN films and fibers exhibit excellent thermal stability, strength, and barrier properties, making them suitable for advanced applications in electronics, packaging, and textiles[3][8]. The 2,6-DTBN scaffold has also been explored in the synthesis of novel fluorescent chromophores and donor-pi-acceptor (D–π–A) conjugated systems for optoelectronic applications[9].

Medicinal Chemistry and Drug Development

While 2,6-DTBN itself is not a therapeutic agent, its sulfonated derivatives have been investigated for pharmacological activity. For example, sodium 3,6-di-tert-butylnaphthalenesulfonate, derived from a mixture of di-tert-butylnaphthalene isomers, has been explored as a non-narcotic antitussive (cough suppressant) agent[5][10].

The core naphthalene structure is a versatile platform in drug discovery[2]. The introduction of bulky, lipophilic tert-butyl groups at the 2 and 6 positions can significantly alter a molecule's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its interaction with biological targets. These groups can serve as "blocking" moieties to prevent metabolic degradation at those positions or to enforce a specific conformation required for binding to a receptor or enzyme active site. For instance, sterically hindered phenolic structures, like 2,6-di-tert-butylphenol, are known potent antioxidants and have been investigated as selective cyclooxygenase-2 (PGHS-2) inhibitors, which is a key target for anti-inflammatory drugs[11]. This highlights the potential of incorporating the 2,6-di-tert-butyl substitution pattern onto other pharmacologically active scaffolds.

Conclusion

This compound is a synthetically accessible and valuable chemical entity. Its identity is confirmed by its IUPAC name, and its synthesis is reliably achieved through established organic chemistry protocols like the Friedel-Crafts alkylation. The sterically demanding tert-butyl groups confer unique properties that are leveraged in the fields of materials science for creating high-performance polymers and in medicinal chemistry as a structural motif for designing novel therapeutic agents. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and developers working with this versatile compound.

References

- This compound. Google Vertex AI Search.

- This compound | C18H24 | CID 77509. PubChem.

- 3905-64-4, this compound Formula. ECHEMI.

- 2,6-Bis(1,1-dimethylethyl)-1-naphthalenesulfonic acid | C18H24O3S. PubChem.

- Catalyst for preparing this compound by shape-selective alkylation of naphthalene and its preparation method and application.

- NMR study of some mono- and di-tert-butylnaphthalenes. ScienceDirect.

- Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co..

- A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Publishing.

- Analytical Method Development of 2,6-dimethylnaphthalene Dicarboxylate (2,6-NDC) and 2,6-naphthalene Dicarboxylic Acid (2,6-NDA) in Poly (ethylene naphthalate) (PEN).

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

- 2,6-di-tert-butylphenols: A New Class of Potent and Selective PGHS-2 Inhibitor. PubMed.

Sources

- 1. This compound | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nacatsoc.org [nacatsoc.org]

- 4. labsolu.ca [labsolu.ca]

- 5. echemi.com [echemi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. CN109433253B - Catalyst for preparing this compound by shape-selective alkylation of naphthalene and its preparation method and application - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 2,6-Bis(1,1-dimethylethyl)-1-naphthalenesulfonic acid | C18H24O3S | CID 84746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Di-tert-butylnaphthalene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,6-Di-tert-butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,6-DTBN) is a sterically hindered aromatic hydrocarbon of significant interest as a precursor to advanced materials, particularly high-performance polymers like polyethylene naphthalate (PEN). The selective synthesis of the 2,6-isomer is a formidable challenge due to the propensity for the formation of a complex mixture of isomers during the alkylation of naphthalene. This guide provides a comprehensive overview of the primary synthetic pathways to 2,6-DTBN, with a focus on shape-selective catalysis using zeolites. We will delve into the mechanistic underpinnings of the synthesis, explore the critical experimental parameters, and provide detailed protocols for its preparation and purification.

Introduction: The Significance and Challenge of this compound

The dialkylnaphthalene isomers, particularly 2,6-disubstituted naphthalenes, are highly valued intermediates in the chemical industry.[1] 2,6-DTBN serves as a crucial building block for the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polyesters such as polyethylene naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to conventional polyesters, making it ideal for applications in advanced fibers, films, and packaging materials.

The primary challenge in the synthesis of 2,6-DTBN lies in controlling the regioselectivity of the alkylation reaction. The tert-butylation of naphthalene can theoretically yield ten different di-tert-butylnaphthalene isomers.[1] Traditional Friedel-Crafts catalysts often lead to a complex mixture of these isomers, which are difficult to separate due to their similar physical properties.[2] Consequently, the development of highly selective and efficient synthetic routes is of paramount importance.

The Cornerstone of Selectivity: Shape-Selective Alkylation over Zeolites

The most successful and widely studied approach to the selective synthesis of 2,6-DTBN is the Friedel-Crafts alkylation of naphthalene using shape-selective catalysts, predominantly zeolites.[2][3]

The Principle of Shape-Selective Catalysis

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. These pores, with dimensions on the molecular scale, act as "molecular sieves," allowing certain molecules to enter while excluding others based on their size and shape.[3][4] In the context of naphthalene alkylation, the zeolite framework imposes steric constraints on the transition states of the reaction, favoring the formation of the least bulky isomers.[3][5] The 2,6- and 2,7-di-tert-butylnaphthalene isomers are kinetically and thermodynamically favored within the constrained environment of the zeolite pores over other, bulkier isomers.[3][4]

Reaction Mechanism: A Stepwise Look

The synthesis of 2,6-DTBN via Friedel-Crafts alkylation proceeds through a classic electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The tert-butylating agent, typically tert-butyl alcohol or isobutylene, is activated by the acidic sites within the zeolite to form a tert-butyl carbocation.

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation and Regeneration of the Catalyst: A proton is eliminated from the sigma complex, restoring the aromaticity of the naphthalene ring and regenerating the acidic site on the catalyst.

Caption: Mechanism of 2,6-DTBN Synthesis.

Key Reaction Components

-

Naphthalene: The aromatic substrate.

-

Tert-butylating Agent: Tert-butyl alcohol is a commonly used and effective alkylating agent.[1][2] Isobutylene can also be employed.[6]

-

Zeolite Catalyst: Large-pore zeolites such as HY and H-beta are effective catalysts for this reaction.[2] The acidity and pore structure of the zeolite are critical for both activity and selectivity. Modifications to the zeolite, such as treatment with acids or alkalis, can further enhance the selectivity for the 2,6-isomer.[1]

Influence of Experimental Parameters

The yield and selectivity of 2,6-DTBN are highly dependent on the reaction conditions.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 150-250 °C | Higher temperatures generally increase the reaction rate but may decrease selectivity due to isomerization and side reactions.[2] |

| Pressure | Autogenous or elevated | Can influence the phase of the reactants and the reaction rate. |

| Reactant Ratio | Naphthalene:t-BuOH (1:2 to 1:4) | An excess of the alkylating agent can drive the reaction towards dialkylation.[2] |

| Catalyst Loading | 5-10 wt% | Higher catalyst loading increases the reaction rate. |

| Solvent | Cyclohexane or solvent-free | The use of a solvent can improve mass transfer, while solvent-free conditions offer a greener alternative. Carbon dioxide has also been explored as a solvent. |

Alternative Synthetic Strategies

While shape-selective alkylation is the predominant method, other approaches to obtaining 2,6-DTBN exist.

Isomerization of Di-tert-butylnaphthalene Mixtures

Reaction mixtures containing various di-tert-butylnaphthalene isomers can be subjected to isomerization conditions, often using a zeolite catalyst, to enrich the desired 2,6-isomer.[7] This approach can be used to improve the overall yield of 2,6-DTBN from a primary alkylation reaction.

Synthesis from Functionalized Naphthalenes

The tert-butylation of substituted naphthalenes, such as naphthalene-2,6-diol, presents an alternative route.[6] However, this method may involve more synthetic steps and potentially lower overall yields.

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of 2,6-DTBN.

Catalyst Activation

Prior to use, the zeolite catalyst must be activated to remove adsorbed water and ensure optimal acidity.

-

Place the required amount of zeolite catalyst in a ceramic crucible.

-

Heat the catalyst in a muffle furnace at 500-550 °C for 4-6 hours under a flow of dry air or nitrogen.[2]

-

Cool the catalyst in a desiccator and store it under anhydrous conditions until use.

Representative Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[1][2]

Caption: Workflow for 2,6-DTBN Synthesis.

-

Reaction Setup: In a stirred autoclave, combine naphthalene, tert-butyl alcohol, and cyclohexane (as a solvent).[2]

-

Add the freshly activated zeolite catalyst to the reaction mixture.[2]

-

Reaction: Seal the autoclave, purge with an inert gas (e.g., nitrogen), and heat the mixture to the desired temperature (e.g., 160 °C) with vigorous stirring.[2] Maintain the reaction at this temperature for the desired time (typically 2-4 hours).

-

Workup: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product will be a mixture of di-tert-butylnaphthalene isomers.

Product Purification

The high melting point of 2,6-DTBN relative to its other isomers allows for efficient purification by crystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified 2,6-DTBN under vacuum. The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Crystals of 2,6-di(tert-butyl)naphthalene with a purity greater than 95% can be obtained by recrystallization of the concentrated liquid products.[2]

Conclusion

The shape-selective alkylation of naphthalene over zeolite catalysts stands as the most effective and scientifically robust method for the synthesis of this compound. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for optimizing the yield and selectivity of the desired isomer. The protocols outlined in this guide provide a solid foundation for researchers and scientists to successfully synthesize and purify this valuable chemical intermediate. Further research in this area may focus on the development of novel catalytic systems with even greater selectivity and efficiency, as well as the exploration of more sustainable and environmentally benign reaction conditions.

References

-

Kubota, Y., et al. (2005). Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. [Link].

-

Song, C., & Kirby, S. (1995). Shape-selective alkylation of naphthalene with isopropanol over mordenite catalysts. [Link].

-

Kubota, Y., et al. (2005). Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. Semantic Scholar. [Link].

- CN109433253B - Catalyst for preparing this compound by shape-selective alkylation of naphthalene and its preparation method and application - Google P

-

Kubota, Y., et al. (2005). Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. ResearchGate. [Link].

-

Wang, P., et al. (2008). Selective alkylation of naphthalene with tert-butyl alcohol over HY zeolites modified with acid and alkali. Catalysis Communications. [Link].

-

Berezin, A. A., & Marinelli, D. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc. [Link].

-

Mravec, D., et al. (2001). Positional Isomerization of Dialkylnaphthalenes: A Comprehensive Interpretation of the Selective Formation of 2,6-DIPN over HM Zeolite. The Journal of Physical Chemistry A. [Link].

-

Wang, P., et al. (1995). Selective alkylation of naphthalene with tert-butyl alcohol over large pore zeolites. Journal of the Chemical Society, Chemical Communications. [Link].

-

Mayadevi, S., et al. (2002). Alkylation of naphthalene with t-butanol: use of carbon dioxide as solvent. Catalysis Letters. [Link].

-

Zhang, X., et al. (2016). Purification of 2,6‐Diisopropylnaphthalene by Static Melt Crystallization from a Mixture Containing Diisopropylnaphthalene Isomers. ResearchGate. [Link].

-

Zhang, X., et al. (2016). Separation and purification of 2,6-diisoproylnaphthalene. ResearchGate. [Link].

Sources

- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 2. Selective alkylation of naphthalene with tert-butyl alcohol over large pore zeolites - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 2,6-Di-tert-butylnaphthalene: In-Depth Analysis for Scientific Applications

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Di-tert-butylnaphthalene (C₁₈H₂₄), a sterically hindered aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Each section offers not only the spectral data but also an expert interpretation and detailed experimental protocols to ensure scientific rigor and reproducibility.

Molecular Structure and Significance

This compound is a derivative of naphthalene characterized by the presence of two bulky tert-butyl groups at the 2 and 6 positions. This substitution pattern imparts unique steric and electronic properties to the molecule, making its unambiguous characterization essential for its application in materials science and as a bulky building block in organic synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of its molecular architecture.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations of both the aromatic naphthalene core and the aliphatic tert-butyl groups.

Interpreted IR Spectral Data

The following table summarizes the key absorption bands observed in the FTIR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| 2960-2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~1600, ~1500 | Medium | Aromatic C=C Ring Stretching |

| ~1460 | Medium | CH₂ Bending (scissoring) |

| ~1365 | Strong | C-H Bending (tert-butyl umbrella mode) |

| ~830 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Data interpreted from typical values for substituted naphthalenes and alkyl groups.